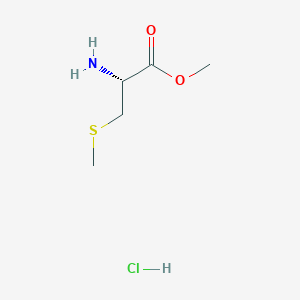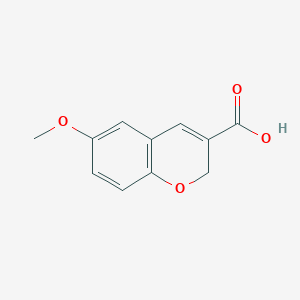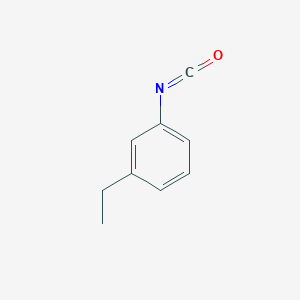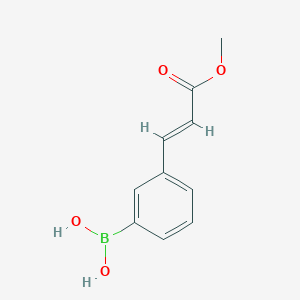
2-Ethoxyethyl cyanoacetate
Vue d'ensemble
Description
2-Ethoxyethyl cyanoacetate is a chemical compound with the CAS Number: 32804-77-6 and a molecular weight of 157.17 . It is a liquid at room temperature .
Synthesis Analysis
Ethoxyethyl cyanoacetate can be synthesized using a transesterification process. The optimal conditions for this synthesis involve a 2:1 mole ratio of 2-ethoxyethanol to ethyl cyanoacetate, a 2.5% catalyst to ethyl cyanoacetate reactant, and a reaction time of 10 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H11NO3 . The InChI code is 1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 .Chemical Reactions Analysis
Ethyl 2-cyanoacrylate, a related compound, polymerizes easily due to its conjugated unsaturated groups. It is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The specific gravity at 20/20 is 1.08 .Applications De Recherche Scientifique
Synthesis of Instantaneous Adhesives
2-Ethoxyethyl cyanoacetate is a key raw material in producing ethoxyethyl-α-cyanoacrylate, an instantaneous adhesive known for its low whitening and odor. It is synthesized using transesterification with 2-ethoxyethanol and ethyl cyanoacetate, catalyzed by dibutyltin dilaurate. This process has been optimized for high yield and purity (H. Bin, Chen Ji-wei, & C. Zheng, 2014).
Development of High-Toughness Adhesives
Ethoxyethyl α‐cyanoacrylate, synthesized from ethoxyethyl cyanoacetate, demonstrates potential as a hard adhesive with higher toughness compared to conventional ethyl-α-cyanoacrylate. This substance is produced through a series of reactions involving condensation with formaldehyde and subsequent depolymerization, leading to a nearly amorphous final product with little or low crystallinity (Y. Hwang, Chiou-Ping Hwang, R. Tsiang, & Michael H. Chen, 2003).
Herbicidal Activity
This compound has been used in the synthesis of compounds with significant herbicidal activity. For instance, the reaction of ethoxyethyl 2-cyano-3,3-dimethylthioacrylate with 2-methylthio-5-pyridinemethylene amine, derived from ethoxyethyl cyanoacetate, has produced herbicides effective on crops like Brassica napus (Qingmin Wang, Hui Sun, & Run-qiu Huang, 2004).
Synthesis of Dihydropyridines
This compound is used in the reaction with arylamides of acetoacetic acid to form 1,2-dihydropyridines. This reaction, conducted with (ethoxymethylidene)cyanoacetic ester, predominantly forms ethyl 5-acetyl-1-aryl-6-hydroxy-2-imino-1,2-dihydropyridine-3-carboxylates, with a possibility of minor products like 5-acetyl-1-aryl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitriles (S. S. Hayotsyan, A. A. Sargsyan, S. G. Kon’kova, A. K. Khachatryan, A. E. Badasyan, K. Avagyan, & M. S. Sargsyan, 2019).
Cyanation Reactions in Organic Chemistry
Peptide Synthesis
Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, related to this compound, has been used as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This reagent offers high reactivity and efficiency in both solid-phase and solution-phase peptide synthesis, making it a valuable tool in biochemical research (Kishore Thalluri, Krishna Chaitanya Nadimpally, M. Chakravarty, Ashim Paul, & Bhubaneswar Mandal, 2013).
Safety and Hazards
2-Ethoxyethyl cyanoacetate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Orientations Futures
While specific future directions for 2-Ethoxyethyl cyanoacetate are not mentioned in the search results, cyanoacrylates, a related group of compounds, are widely used in various fields of engineering and medicine due to their unique properties . They have potential applications in areas such as 3D prototyping models, fingerprinting in forensic science, creating drug carriers of prolonged action, and more .
Mécanisme D'action
Target of Action
It is known that this compound is a versatile synthetic building block for a variety of functional and pharmacologically active substances .
Mode of Action
2-Ethoxyethyl cyanoacetate contains three different reactive centers—nitrile, ester, and acidic methylene site . This allows it to be used in condensation reactions like the Knoevenagel condensation or the Michael addition . The reaction of this compound with formaldehyde follows a mechanism comprising monomer activations, anionic reactions, and chain scissions .
Result of Action
It is known that the compound is a versatile synthetic building block and can be used in the synthesis of a variety of functional and pharmacologically active substances .
Action Environment
It is known that the compound should be stored sealed in a dry environment at room temperature .
Analyse Biochimique
Biochemical Properties
2-Ethoxyethyl cyanoacetate plays a significant role in biochemical reactions, particularly in condensation reactions such as the Knoevenagel condensation and Michael addition . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nitrile group in this compound can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial for the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, the nitrile group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes . Toxic or adverse effects have been observed at high doses, including enzyme inhibition and disruption of metabolic pathways. It is important to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can be metabolized through hydrolysis of the ester group, leading to the formation of cyanoacetic acid and ethanol . These metabolites can further participate in metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within the cell can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its biochemical properties.
Propriétés
IUPAC Name |
2-ethoxyethyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCLCZMPTREESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186475 | |
| Record name | 2-Ethoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32804-77-6 | |
| Record name | 2-Ethoxyethyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32804-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032804776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















